molecular formula C14H17ClN2O B2569213 2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile CAS No. 2411263-53-9

2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile

Cat. No. B2569213
CAS RN: 2411263-53-9
M. Wt: 264.75
InChI Key: FVKUSACITLSUER-UHFFFAOYSA-N
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Description

“2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile” is a complex organic compound. It contains an aziridine ring, which is a three-membered ring with one nitrogen and two carbon atoms . Aziridines are known to be building blocks for polyamines by anionic and cationic ring-opening polymerization .


Chemical Reactions Analysis

Aziridines are known to undergo ring-opening polymerization, leading to the formation of polyamines . The specific reactions that “2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile” would undergo would depend on the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Aziridines are generally characterized by ring strain due to their three-membered ring structure .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used in polymer formation, the aziridine could undergo ring-opening polymerization .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. In general, care should be taken when handling aziridines due to their reactivity .

Future Directions

Future research could explore the potential applications of this compound, particularly in the field of polymer chemistry given the presence of the aziridine ring .

properties

IUPAC Name

2-chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-10(2)7-17-8-12(17)9-18-13-4-3-11(6-16)14(15)5-13/h3-5,10,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKUSACITLSUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=CC(=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile

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